1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
Overview
Description
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions3. A study describes the synthesis of 3-halo substituted benzo[b]thiophenes starting from 2-alkynyl thioanisoles using a convenient electrophilic cyclization methodology4. However, the exact synthesis process for “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” is not explicitly described in the available literature. However, it is known that the compound contains a benzo[b]thiophene structure, which is a five-membered heterocyclic moiety containing a sulfur atom5.
Chemical Reactions Analysis
The specific chemical reactions involving “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” are not detailed in the available literature. However, benzo[b]thiophene derivatives are known to be involved in various chemical reactions, including PDE4 inhibitors, chemoselective modification of oncolytic adenovirus, synthesis of phosphorescent sensor for quantification of copper (II) ion, and UV promoted phenanthridine syntheses6.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” are not explicitly mentioned in the available literature. However, a related compound, “(5-bromo-1-benzothiophen-2-yl)methanamine”, is described as a white to off-white powder or crystals2.
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study on similar thiophene derivatives demonstrated the synthesis of novel compounds with significant antimicrobial activities. For instance, the synthesis of 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives was carried out, showcasing a solvent-free reaction process. These compounds were screened for their antimicrobial activity against various bacteria and fungi strains, indicating potential applications of related compounds in developing new antimicrobial agents (Kaneria et al., 2016).
Facile Synthesis and Structural Analysis
Another study focused on the facile synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide. This process demonstrated the advantages of short reaction times, high yield, and environmentally benign procedures, alongside detailed structural confirmation via various spectroscopic methods. Such research underscores the value of these compounds in organic synthesis and materials science, potentially relevant to the compound of interest (Wang et al., 2014).
Advanced Materials and Antitumor Evaluation
Research into thiophene derivatives has also extended into the field of advanced materials and antitumor evaluation. A notable study synthesized heterocyclic compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, assessing their antitumor activities. This highlights the potential of such compounds in medicinal chemistry and drug development, suggesting similar possibilities for 1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol (Shams et al., 2010).
Antioxidant Activity
Furthermore, derivatives of benzo[b]thiophene have been investigated for their antioxidant properties. The synthesis and evaluation of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, prepared via Buchwald-Hartwig C-N cross-coupling, have showcased the ability to scavenge free radicals, indicating the potential antioxidant applications of related compounds (Queiroz et al., 2007).
Safety And Hazards
The safety data sheet for a related compound, “(5-bromo-1-benzothiophen-2-yl)methanamine”, suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought immediately1. However, the specific safety and hazards information for “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” is not available in the literature.
Future Directions
The future directions for “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” are not explicitly mentioned in the available literature. However, research into benzo[b]thiophene derivatives is ongoing due to their potential applications in organic electronic devices and their diverse biological activities8. Further research could focus on the synthesis, characterization, and evaluation of the biological activities of “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” and related compounds.
Please note that this analysis is based on the available information and may not cover all aspects of the compound. For more detailed and specific information, further research and consultation with experts in the field may be required.
properties
IUPAC Name |
1-(5-bromo-1-benzothiophen-2-yl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3OS/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4,9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPRCJSMIZSHKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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